molecular formula C8H12Br2N2S B13718537 2-Bromo-4-(4-piperidyl)thiazole Hydrobromide

2-Bromo-4-(4-piperidyl)thiazole Hydrobromide

Cat. No.: B13718537
M. Wt: 328.07 g/mol
InChI Key: BYVUNNBSPRFSBX-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-piperidyl)thiazole Hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-piperidyl)thiazole Hydrobromide typically involves the reaction of 2-bromo-4-chlorothiazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-Bromo-4-(4-piperidyl)thiazole. The hydrobromide salt is then formed by treating the product with hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-piperidyl)thiazole Hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrothiazole derivatives.

Scientific Research Applications

2-Bromo-4-(4-piperidyl)thiazole Hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-piperidyl)thiazole Hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The thiazole ring’s electronic properties play a crucial role in its interaction with biological targets, influencing its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4-morpholinyl)thiazole Hydrobromide
  • 2-Bromo-4-(4-pyridyl)thiazole Hydrobromide
  • 2-Bromo-4-(4-piperazinyl)thiazole Hydrobromide

Uniqueness

2-Bromo-4-(4-piperidyl)thiazole Hydrobromide is unique due to the presence of the piperidyl group, which imparts specific electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C8H12Br2N2S

Molecular Weight

328.07 g/mol

IUPAC Name

2-bromo-4-piperidin-4-yl-1,3-thiazole;hydrobromide

InChI

InChI=1S/C8H11BrN2S.BrH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2;1H

InChI Key

BYVUNNBSPRFSBX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CSC(=N2)Br.Br

Origin of Product

United States

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